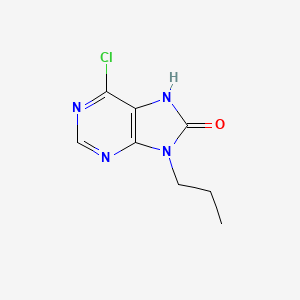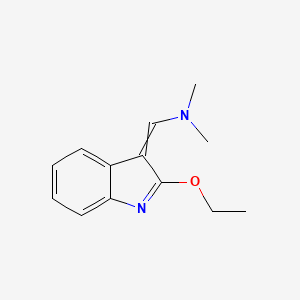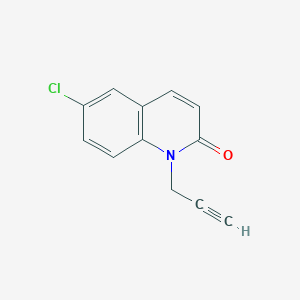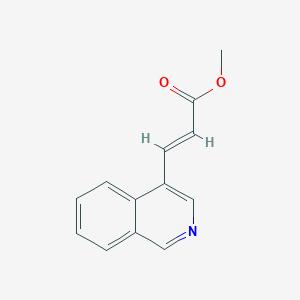
6-Chloro-9-propyl-7H-purin-8(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-9-丙基-7H-嘌呤-8(9H)-酮是一种嘌呤衍生物,这是一类以其在生物化学中(特别是核苷酸和核酸结构中)的重要作用而闻名的化合物。嘌呤衍生物通常因其潜在的治疗应用而被研究,包括抗病毒、抗癌和抗炎特性。
准备方法
合成路线和反应条件
6-氯-9-丙基-7H-嘌呤-8(9H)-酮的合成通常涉及嘌呤前体的氯化,然后引入丙基。常见的合成路线可能包括:
氯化: 使用如亚硫酰氯或三氯氧磷等试剂引入氯原子。
烷基化: 在碱性条件下使用丙基卤代烃通过烷基化反应引入丙基。
工业生产方法
嘌呤衍生物的工业生产方法通常涉及使用优化反应条件的大规模化学合成,以最大限度地提高产量和纯度。这可能包括:
间歇反应器: 用于控制反应条件。
连续流动反应器: 用于高效且可扩展的生产。
化学反应分析
反应类型
6-氯-9-丙基-7H-嘌呤-8(9H)-酮可以进行各种化学反应,包括:
氧化: 使用氧化剂转化为更高的氧化态。
还原: 使用还原剂还原官能团。
取代: 亲核取代反应,其中氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 胺、硫醇和其他亲核物种。
主要产品
这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如:
氧化: 形成氧化的嘌呤衍生物。
还原: 形成还原的嘌呤衍生物。
取代: 形成具有不同官能团的取代嘌呤衍生物。
科学研究应用
6-氯-9-丙基-7H-嘌呤-8(9H)-酮可能具有各种科学研究应用,包括:
化学: 研究其反应性及其作为更复杂分子构建块的潜力。
生物学: 研究其与生物大分子(如 DNA 和蛋白质)的相互作用。
医学: 探索其潜在的治疗效果,例如抗病毒或抗癌特性。
工业: 用作合成药物或其他有价值化合物的中间体。
作用机制
6-氯-9-丙基-7H-嘌呤-8(9H)-酮的作用机制将取决于其与分子靶标的具体相互作用。潜在机制可能包括:
酶抑制: 结合并抑制参与细胞过程的特定酶的活性。
与核酸的相互作用: 结合 DNA 或 RNA 并影响其功能。
信号通路调节: 影响细胞信号通路以发挥治疗作用。
相似化合物的比较
类似化合物
6-氯嘌呤: 一种结构更简单的嘌呤衍生物,具有相似的化学性质。
9-丙基腺嘌呤: 另一种嘌呤衍生物,在不同位置具有丙基。
8-氯茶碱: 一种具有不同取代基的氯化嘌呤衍生物。
独特之处
6-氯-9-丙基-7H-嘌呤-8(9H)-酮因其特定的取代模式而独一无二,这可能赋予其与其他嘌呤衍生物相比独特的化学和生物学特性。
属性
分子式 |
C8H9ClN4O |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
6-chloro-9-propyl-7H-purin-8-one |
InChI |
InChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14) |
InChI 键 |
QAQSHXZIPVCNGW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=NC=N2)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)





![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)





![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

